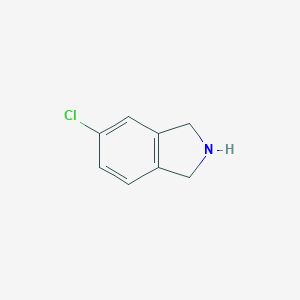
5-Chloroisoindoline
Overview
Description
5-Chloroisoindoline is an organic compound characterized by the presence of a chlorine atom attached to the isoindoline ring.
Mechanism of Action
Target of Action
5-Chloroisoindoline, like other isoindoline-1,3-dione derivatives, has been found to interact with the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
It is known that isoindoline-1,3-dione derivatives can modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents. The interaction of these compounds with the receptor could lead to changes in the receptor’s activity, thereby affecting the signaling pathways it is involved in .
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been found to inhibit β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease. β-amyloid protein aggregation is a key biochemical pathway involved in Alzheimer’s disease, and its inhibition could potentially slow the progression of the disease .
Pharmacokinetics
It is known that isoindoline-1,3-dione derivatives are neutral and hydrophobic, allowing them to pass through living membranes in vivo This suggests that these compounds may have good bioavailability
Result of Action
Isoindoline-1,3-dione derivatives have been found to have a wide array of biological activity . They have been shown to have antiproliferative activity against certain cancer cell lines , suggesting that they may induce cell death in these cells .
Action Environment
It is known that the process of image acquisition in hyperspectral remote sensing, a technique used in large-scale monitoring, is inevitably affected by soil environmental factors . This suggests that environmental factors could potentially influence the action of this compound, although further studies are needed to confirm this.
Biochemical Analysis
Biochemical Properties
5-Chloroisoindoline, like other isoindolines, has been found to interact with various enzymes and proteins. For instance, isoindolines have been shown to modulate the dopamine receptor D2, suggesting a potential application as antipsychotic agents
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. Isoindolines have been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism . For example, isoindolines have been found to modulate the dopamine receptor D2, which can influence various cellular functions .
Molecular Mechanism
It is known that isoindolines can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoindoline typically involves the reaction of isoindoline with chlorinating agents. One common method includes the use of chlorobenzene and 3-chloropropionyl chloride under nitrogen protection. The reaction is carried out at low temperatures (0°C) for an extended period (10 hours) to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloroisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Aminoisoindoline derivatives.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloroisoindoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Industry: It is utilized in the production of dyes, pigments, and polymer additives
Comparison with Similar Compounds
Isoindoline: Lacks the chlorine substituent, making it less reactive in certain chemical reactions.
5-Bromoisoindoline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Isoindoline-1,3-dione: Contains additional carbonyl groups, significantly altering its chemical properties and applications
Uniqueness of 5-Chloroisoindoline: The presence of the chlorine atom in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its derivatives exhibit distinct biological activities, making it a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKRSWXFLFTSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564157 | |
| Record name | 5-Chloro-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-76-7 | |
| Record name | 5-Chloro-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)
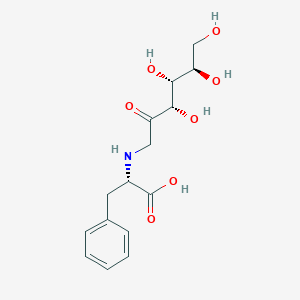

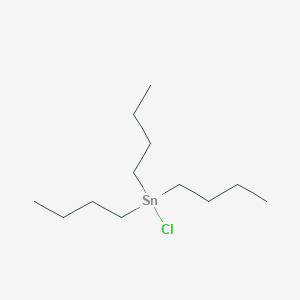
![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,2-diol](/img/structure/B142041.png)
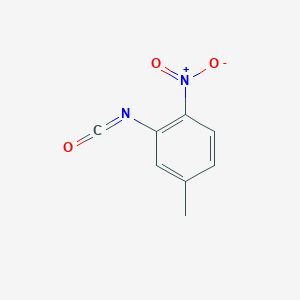
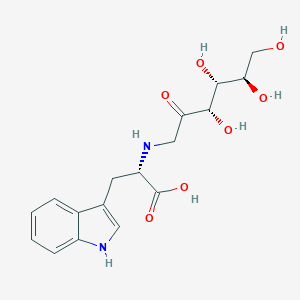
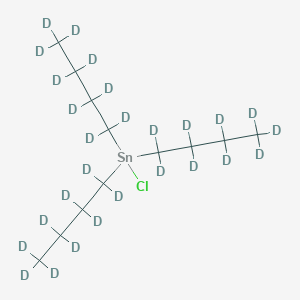
![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)
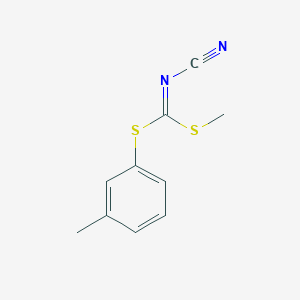
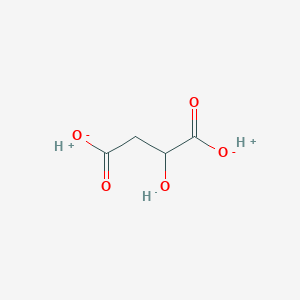
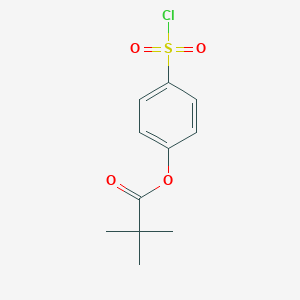
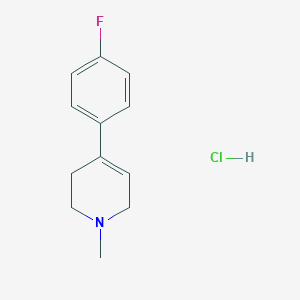
![spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane]](/img/structure/B142065.png)
